molecular formula C16H15N3O4 B2875976 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1903158-83-7

3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2875976
CAS No.: 1903158-83-7
M. Wt: 313.313
InChI Key: NNJXJAKADVDMNG-UHFFFAOYSA-N
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Description

The compound “3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It is a derivative of indole, a heterocyclic compound . Indole derivatives are known to display a wide range of biological activities .


Synthesis Analysis

The synthesis of indole derivatives is a topic of fundamental interest to organic and medicinal chemists . The synthesis of such compounds often involves multiple functionalities and their biological screening is a common strategy for pharmacological evaluation of future drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups. It includes an indole ring, an azetidine ring, and an oxazolidine ring. The azetidin-2-one ring has been used in the synthesis of life-saving antibiotics like penicillin and cephalosporin .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are likely to be complex and involve multiple steps. For example, the synthesis of similar indole derivatives often involves esterification, reaction with hydrazine hydrate, and reaction with arylsulfonyl chlorides .

Scientific Research Applications

Green Synthesis and Insecticidal Activity

One study describes the green synthesis of 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones, demonstrating promising insecticidal activity against Periplaneta americana. This approach utilizes indole-2,3-diones, 4-amino-4H-1,2,4-triazole, and acetyl chloride/chloroacetyl chloride in an ionic liquid, showcasing the compound's potential in agricultural applications (Jain, Sharma, & Kumar, 2013).

Antimicrobial Applications

Research on isatin-1,2,3-triazoles with piperidine, morpholine, or piperazine moieties connected via a methylene and/or an acetyl linkage indicates significant antimicrobial activities, including antibacterial, antifungal, and anticancer effects. These studies highlight the compound's versatility in addressing a range of microbial threats (Aouad, 2017).

Anticonvulsant and Fungicidal Activities

Another synthesis focused on 1-methyl-3′-3′-dichlorospiro[indole-3,4′-azetidine]-2(3H),2′-diones and bis[1-methyl-3′,3′-dichlorospiro(indole-3,4′-azetidine)-2 (3H),2′-diones], revealing significant anticonvulsant and fungicidal activities. This research suggests the therapeutic potential of these compounds in neurological and fungal infections (Azizian, Sarrafi, Mehrdad, & Jadidi, 2001).

Novel Bioactive Molecules

The synthesis of 6H-Indolo(2, 3-b)quinoxaline fused azetidinones has been reported to possess anti-inflammatory, antidepressant, cytotoxic, antitubercular, antihypercholesterolemic, antioxidant activities, and antimicrobial activity, underscoring the compound's broad-spectrum pharmacological utility (Padmini, Babu, & Madhavan, 2015).

Synthesis of Quaternary 1,3-Oxazolidine-2,4-Diones

A new approach to the synthesis of 1,3-oxazolidine-2,4-diones, starting from α-ketols and isocyanates, showcases the versatility of these compounds in preparing α-hydroxyamides with a quaternary stereocenter. This methodology highlights the synthetic potential of oxazolidine-2,4-diones in medicinal chemistry (Merino et al., 2010).

Future Directions

The future directions for this compound could involve further pharmacological evaluation and biological screening. Given the wide range of biological activities displayed by indole derivatives, this compound could potentially be a candidate for future drug development .

Properties

IUPAC Name

3-[1-(2-indol-1-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-14(9-17-6-5-11-3-1-2-4-13(11)17)18-7-12(8-18)19-15(21)10-23-16(19)22/h1-6,12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJXJAKADVDMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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